molecular formula C10H15N3O3S B14838493 5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide

5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide

Cat. No.: B14838493
M. Wt: 257.31 g/mol
InChI Key: ZQEVPVMXPWWVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the dimethylamino group and the sulfonamide group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or cyclopropoxy groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and transformations are advantageous.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

5-cyclopropyloxy-4-(dimethylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)8-5-10(17(11,14)15)12-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

ZQEVPVMXPWWVRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.